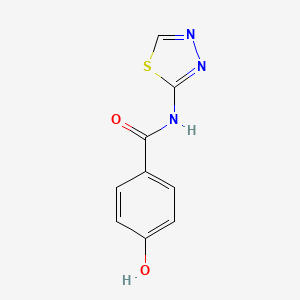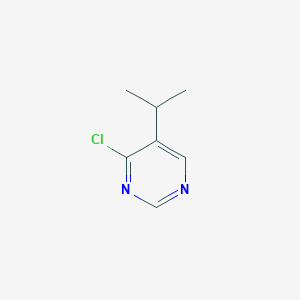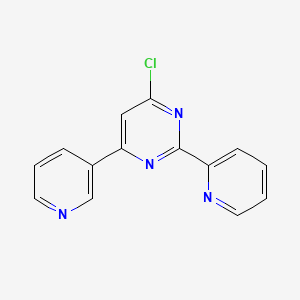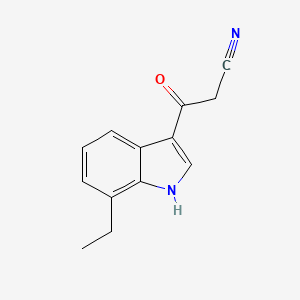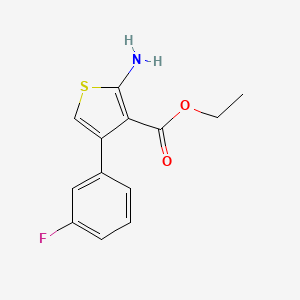amine CAS No. 1152839-68-3](/img/structure/B1416313.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
Overview
Description
“(1-methyl-1H-pyrazol-4-yl)methylamine” is an organic compound with the CAS Number: 1152839-68-3 . It has a molecular weight of 153.23 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “(1-methyl-1H-pyrazol-4-yl)methylamine”, involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .
Molecular Structure Analysis
The InChI Code for “(1-methyl-1H-pyrazol-4-yl)methylamine” is 1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 . The InChI key is IASSGUCHCVUBGG-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazole compounds, including “(1-methyl-1H-pyrazol-4-yl)methylamine”, can undergo a variety of chemical reactions. For instance, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-4-yl)methylamine” is a liquid . It has a molecular weight of 153.23 .
Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are prominent in medicinal chemistry due to their wide range of biological activities. They exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The pyrazole moiety serves as a scaffold for synthesizing bioactive chemicals, which can lead to the discovery of new therapeutic agents.
Agrochemistry: Pesticide Development
In agrochemistry, pyrazole compounds are utilized for developing pesticides. Their herbicidal activity is particularly significant, providing a basis for creating new formulations that can help in controlling weed growth and protecting crops from various plant pathogens .
Coordination Chemistry: Ligand Synthesis
Pyrazole-based ligands are used in coordination chemistry to form complexes with various metals. These complexes have potential applications in catalysis, magnetic materials, and as sensors due to their unique structural and electronic properties .
Organometallic Chemistry: Catalyst Design
The pyrazole ring can act as a ligand in organometallic complexes, which are essential in catalysis. These complexes can be used to catalyze a variety of chemical reactions, including those that are important in industrial processes .
Protein Kinase Inhibition: Cancer Therapy
Pyrazole derivatives have been investigated as protein kinase inhibitors, which are crucial in cancer therapy. They can inhibit kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which play roles in cell cycle regulation and are targets for treating malignancies such as triple-negative breast cancer .
Antiparasitic Activity: Antileishmanial and Antimalarial Treatments
Compounds with the pyrazole moiety have shown promising in vitro antipromastigote activity, which is relevant for antileishmanial treatments. They also exhibit antimalarial properties, making them valuable in the development of new treatments for parasitic infections .
Safety and Hazards
Future Directions
The future directions for “(1-methyl-1H-pyrazol-4-yl)methylamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the observed inhibitory activities against certain cell lines . Additionally, the development of novel ligands from pyrazole compounds could be another area of future research .
properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSGUCHCVUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
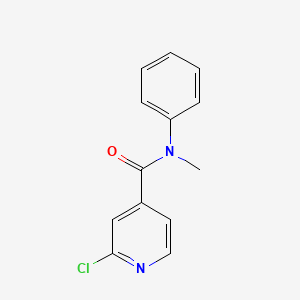

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)
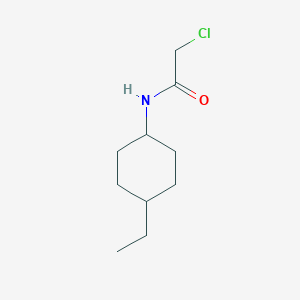
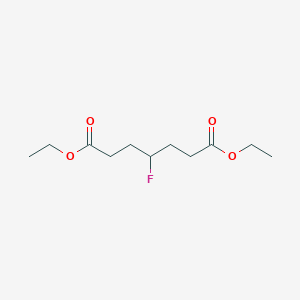
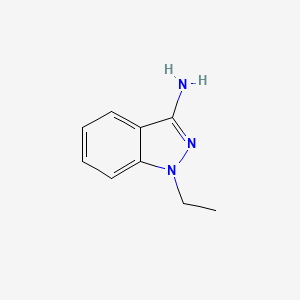
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
